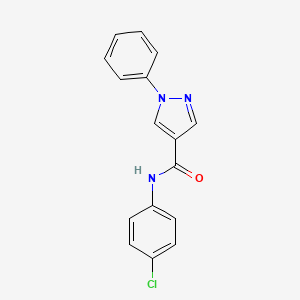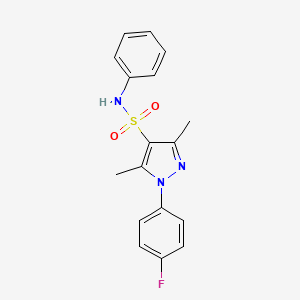![molecular formula C20H11BrI2N2O2 B11268727 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11268727.png)
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol: is a chemical compound with the following molecular formula:
C13H10BrNO
and a molecular weight of 276.13 g/mol . It belongs to the class of imino-substituted phenols.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4,6-diiodoresorcinol. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imine group or other functional moieties.
Substitution: Substitution reactions may occur at the bromine or iodine positions.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Major Products: The specific products depend on reaction conditions, but variations in the imine, halogen, or phenolic groups are likely.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its benzoxazole moiety makes it useful as a fluorescent probe in biological studies.
Biological Imaging: The compound’s fluorescence properties allow its use in cellular imaging.
Drug Development: Researchers explore its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure may find applications in materials science, such as polymers or coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Remember that this information is based on available data, and further research may provide deeper insights into the compound’s properties and applications.
Properties
Molecular Formula |
C20H11BrI2N2O2 |
|---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H11BrI2N2O2/c21-13-3-1-2-11(6-13)20-25-17-5-4-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
YQBZMUCKFFBKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268647.png)
![N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11268659.png)
![(4-Benzylpiperazin-1-yl){6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268664.png)
![N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11268666.png)
![4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268681.png)
![N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11268687.png)
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268695.png)
![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268699.png)
![4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268704.png)
![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11268712.png)
![4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268720.png)
![5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268728.png)


